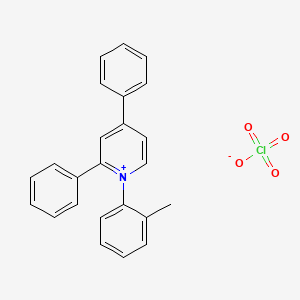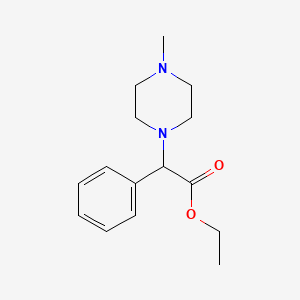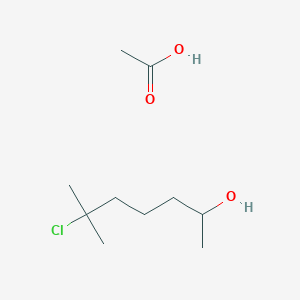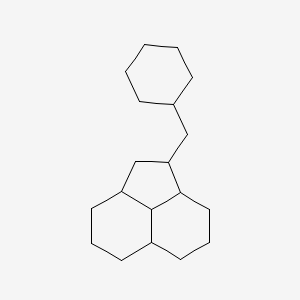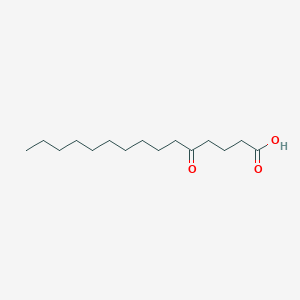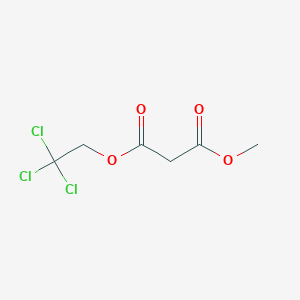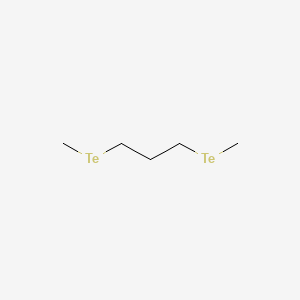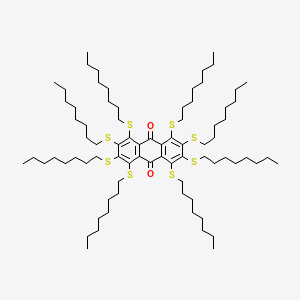
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is a complex organic compound characterized by its unique structure, which includes multiple octylsulfanyl groups attached to an anthracene-9,10-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione typically involves the introduction of octylsulfanyl groups to an anthracene-9,10-dione precursor. This can be achieved through a series of substitution reactions where octylthiol is reacted with the anthracene-9,10-dione under controlled conditions. The reaction often requires the presence of a catalyst and specific solvents to facilitate the substitution process.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation can also enhance efficiency and safety in industrial settings.
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the anthracene-9,10-dione core to its corresponding dihydro form.
Substitution: The octylsulfanyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dihydro derivatives of the compound.
Scientific Research Applications
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of 1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. The octylsulfanyl groups can interact with biological membranes, potentially altering their properties and affecting cellular processes. The anthracene-9,10-dione core can participate in redox reactions, influencing oxidative stress and signaling pathways within cells.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4,5,6,7,8-Octafluoro-9,10-anthracenedione: Similar structure but with fluorine atoms instead of octylsulfanyl groups.
Anthracene-9,10-dione: The parent compound without any substituents.
Uniqueness
1,2,3,4,5,6,7,8-Octakis(octylsulfanyl)anthracene-9,10-dione is unique due to the presence of multiple octylsulfanyl groups, which impart distinct physical and chemical properties. These groups can enhance solubility in organic solvents and influence the compound’s reactivity and interactions with other molecules.
Properties
CAS No. |
94814-97-8 |
|---|---|
Molecular Formula |
C78H136O2S8 |
Molecular Weight |
1362.5 g/mol |
IUPAC Name |
1,2,3,4,5,6,7,8-octakis(octylsulfanyl)anthracene-9,10-dione |
InChI |
InChI=1S/C78H136O2S8/c1-9-17-25-33-41-49-57-81-71-65-66(72(82-58-50-42-34-26-18-10-2)76(86-62-54-46-38-30-22-14-6)75(71)85-61-53-45-37-29-21-13-5)70(80)68-67(69(65)79)73(83-59-51-43-35-27-19-11-3)77(87-63-55-47-39-31-23-15-7)78(88-64-56-48-40-32-24-16-8)74(68)84-60-52-44-36-28-20-12-4/h9-64H2,1-8H3 |
InChI Key |
QYJDDOIIBBDOBG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCSC1=C(C(=C(C2=C1C(=O)C3=C(C2=O)C(=C(C(=C3SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC)SCCCCCCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


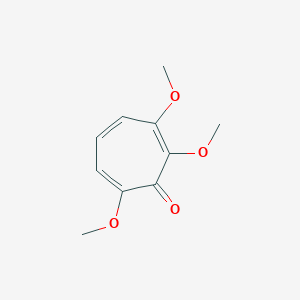
![[(2R,3R,4R,5R,6S,7S,8R,13R,14R,17S)-8-ethoxy-11-ethyl-5,7,14-trihydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] 4-methoxybenzoate](/img/structure/B14341942.png)
![5-[(2-Hydroxyanilino)methylidene]-6-oxocyclohexa-1,3-diene-1-carboxylic acid](/img/structure/B14341958.png)
![4-{2-[(4-Hydroxyphenyl)sulfanyl]ethyl}-1,2-diphenylpyrazolidine-3,5-dione](/img/structure/B14341967.png)
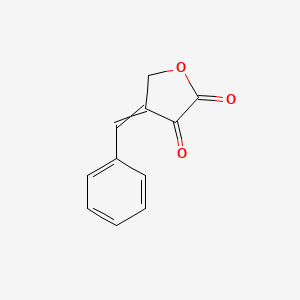
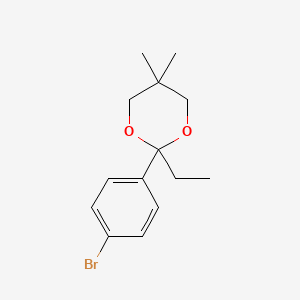
![1,1'-[1,3-Phenylenebis(methylene)]bis(3-benzylbenzene)](/img/structure/B14341979.png)
